N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide
Description
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hexafluoropropoxy group attached to a phenyl ring, which is further connected to a diphenylacetamide moiety. The presence of fluorine atoms imparts significant chemical stability and lipophilicity, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F6NO2/c24-21(22(25,26)27)23(28,29)32-18-14-8-7-13-17(18)30-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLRFMGCJJKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386941 | |
| Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5927-82-2 | |
| Record name | N-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide typically involves the following steps:
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Formation of the Hexafluoropropoxyphenyl Intermediate
Reactants: 2-bromo-1,1,2,3,3,3-hexafluoropropane and phenol.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Coupling with Diphenylacetamide
Reactants: The hexafluoropropoxyphenyl intermediate and diphenylacetamide.
Conditions: This step involves a coupling reaction using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the phenyl rings can lead to the formation of quinones or carboxylic acids.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can lead to the formation of alcohols or amines depending on the functional groups present.
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Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Conditions: Performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The hexafluoropropoxy group can interact with biological membranes, making it useful in the study of membrane dynamics and protein-lipid interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s stability and lipophilicity make it a candidate for drug development, particularly in targeting diseases that involve membrane proteins.
Industry
Industrially, this compound is used in the development of advanced materials. Its fluorinated structure imparts hydrophobic and oleophobic properties, making it suitable for coatings and surface treatments.
Mechanism of Action
The mechanism of action of N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hexafluoropropoxy group can form strong interactions with hydrophobic regions of proteins and membranes, affecting their function and stability. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-difluoroacetamide
- N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-dichloroacetamide
- N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-dibromoacetamide
Uniqueness
Compared to these similar compounds, N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety. This structural feature enhances its lipophilicity and stability, making it more suitable for applications that require prolonged interaction with biological membranes or hydrophobic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
